molecular formula C19H17N5O4 B2690723 3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 307350-63-6

3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2690723
CAS No.: 307350-63-6
M. Wt: 379.376
InChI Key: DVRMIHPQEIXMQP-UDWIEESQSA-N
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Description

3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both ethoxy and nitro functional groups in the molecule contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone, leading to the formation of the pyrazole ring.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the pyrazole ring.

    Formation of the carbohydrazide: This involves the reaction of the pyrazole derivative with hydrazine hydrate to form the carbohydrazide.

    Condensation with 3-nitrobenzaldehyde: The final step involves the condensation reaction between the carbohydrazide and 3-nitrobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Introduction of hydroxyl or other functional groups.

    Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrazole derivatives.

    Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chloro-3-nitrobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-chloro-3-nitrobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

3-(3-ethoxyphenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the specific combination of functional groups and the pyrazole core. This combination imparts distinct chemical properties and biological activities that differentiate it from other similar compounds. The presence of both ethoxy and nitro groups allows for diverse chemical reactivity and potential for various applications in scientific research.

Properties

CAS No.

307350-63-6

Molecular Formula

C19H17N5O4

Molecular Weight

379.376

IUPAC Name

3-(3-ethoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N5O4/c1-2-28-16-8-4-6-14(10-16)17-11-18(22-21-17)19(25)23-20-12-13-5-3-7-15(9-13)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+

InChI Key

DVRMIHPQEIXMQP-UDWIEESQSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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